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Compound of Interest

Compound Name: Cy5.5

Cat. No.: B560562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye

Cyanine5.5 (Cy5.5), a valuable tool in a wide range of biomedical research and drug

development applications. This document details its core spectral properties, provides

established experimental protocols, and illustrates its use in visualizing key biological

pathways.

Core Spectroscopic Properties of Cy5.5
Cy5.5 is a near-infrared (NIR) fluorescent dye known for its deep-red emission, which allows

for minimal autofluorescence from biological tissues and deeper tissue penetration, making it

particularly well-suited for in vivo imaging. The key spectral characteristics of Cy5.5 are

summarized in the table below, compiled from various sources to provide a comparative

overview.
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Spectral Property Reported Value(s) Source(s)

Peak Excitation Wavelength

(nm)
673 - 685 [1]

Peak Emission Wavelength

(nm)
693 - 707 [1]

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
190,000 - 250,000 [2]

Quantum Yield 0.20 - 0.28 [1]

Experimental Protocols
Detailed methodologies for common applications of Cy5.5 are provided below, offering a

foundation for experimental design and execution.

In Vivo Imaging with Cy5.5-Labeled Probes
This protocol describes a general workflow for in vivo imaging in a murine model using a

Cy5.5-conjugated targeting agent (e.g., antibody, peptide, or small molecule).

Materials:

Cy5.5-labeled probe of interest

Anesthesia (e.g., isoflurane)

In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5

Sterile phosphate-buffered saline (PBS) or other suitable vehicle

Animal model (e.g., tumor-bearing mouse)

Procedure:

Probe Preparation: Reconstitute or dilute the Cy5.5-labeled probe in a sterile vehicle to the

desired concentration. The optimal dose will depend on the specific probe and target.
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Animal Preparation: Anesthetize the animal according to approved institutional protocols.

Probe Administration: Administer the prepared probe, typically via intravenous (tail vein)

injection.

Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1,

4, 24, 48 hours) to determine the optimal imaging window for target accumulation and

clearance. Use excitation and emission filters appropriate for Cy5.5 (e.g., excitation ~675

nm, emission ~700 nm).

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and

compare it to background tissues over time.

Immunofluorescence Staining of Paraffin-Embedded
Tissues
This protocol outlines the steps for staining paraffin-embedded tissue sections with a Cy5.5-

conjugated secondary antibody.[3][4]

Materials:

Deparaffinization and rehydration reagents (xylene, ethanol series)

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Wash buffer (e.g., PBS with 0.1% Tween 20)

Blocking solution (e.g., 5% normal serum in PBS)

Primary antibody

Cy5.5-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting medium

Fluorescence microscope with appropriate filter sets for Cy5.5 and the counterstain
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Procedure:

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to water.[3][4]

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen

retrieval buffer to unmask the target antigen.

Blocking: Block non-specific antibody binding by incubating the sections in a blocking

solution for at least 1 hour at room temperature.[3]

Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in

blocking solution overnight at 4°C in a humidified chamber.

Washing: Wash the sections three times with wash buffer to remove unbound primary

antibody.

Secondary Antibody Incubation: Incubate the sections with the Cy5.5-conjugated secondary

antibody, diluted in blocking solution, for 1-2 hours at room temperature, protected from light.

[3]

Counterstaining: If desired, incubate with a nuclear counterstain like DAPI.

Washing: Wash the sections three times with wash buffer.

Mounting: Mount the coverslip using an appropriate mounting medium.

Imaging: Visualize the staining using a fluorescence microscope equipped with the

necessary filters.

Flow Cytometry Staining for Cell Surface Markers
This protocol provides a general procedure for staining cell suspensions for flow cytometric

analysis using a Cy5.5-conjugated antibody.

Materials:

Cell suspension
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Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

Cy5.5-conjugated primary antibody or isotype control

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in

cold flow cytometry staining buffer.

Blocking (Optional): To block Fc receptors, incubate cells with an Fc-blocking reagent

according to the manufacturer's instructions.

Antibody Staining: Add the predetermined optimal concentration of the Cy5.5-conjugated

antibody or isotype control to the cell suspension.

Incubation: Incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer by

centrifugation (e.g., 300-400 x g for 5 minutes).

Resuspension: Resuspend the cell pellet in an appropriate volume of flow cytometry staining

buffer for analysis.

Data Acquisition: Acquire data on a flow cytometer using the appropriate laser and detector

settings for Cy5.5.

Visualization of Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological processes

and experimental workflows where Cy5.5 is a valuable tool.
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EGFR Signaling Pathway Visualization with EGF-Cy5.5

The diagram above illustrates how Cy5.5-labeled Epidermal Growth Factor (EGF-Cy5.5) can

be used to visualize the initial steps of EGFR signaling.[5][6] Binding of EGF-Cy5.5 to the

EGFR on the cell surface induces receptor dimerization and subsequent autophosphorylation,

initiating downstream signaling cascades. The fluorescence from Cy5.5 allows for the tracking

of EGF binding and receptor localization.
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Imaging Angiogenesis with scVEGF-Cy5.5

This diagram shows the application of Cy5.5-labeled single-chain Vascular Endothelial Growth

Factor (scVEGF-Cy5.5) in imaging tumor angiogenesis.[2][7] By binding to VEGF receptors on
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tumor endothelial cells, the fluorescent probe allows for the visualization of areas with active

blood vessel formation, a critical process in tumor development.
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Workflow for Apoptosis Detection using Annexin V-Cy5.5

The workflow above illustrates the use of Annexin V-Cy5.5 for the detection of apoptotic cells.

[8] During apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma

membrane. Annexin V has a high affinity for PS, and when conjugated to Cy5.5, it serves as a

specific probe to identify apoptotic cells via methods like flow cytometry.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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